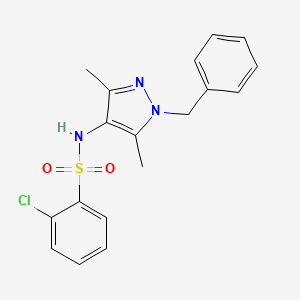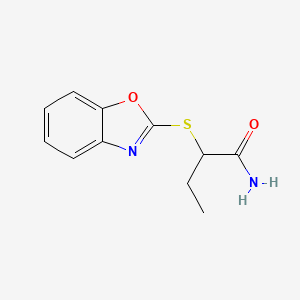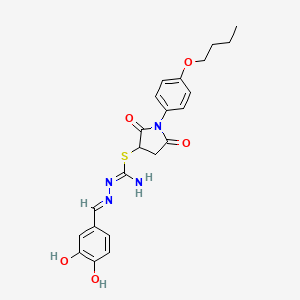![molecular formula C18H18N4O B11116650 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11116650.png)
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound known for its unique structural properties It is characterized by the presence of a pyrrole ring, a naphthalene moiety, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(naphthalen-2-ylamino)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(phenylamino)acetohydrazide
- N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(benzylamino)acetohydrazide
Uniqueness
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, leading to improved bioactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C18H18N4O/c1-22-10-4-7-17(22)12-20-21-18(23)13-19-16-9-8-14-5-2-3-6-15(14)11-16/h2-12,19H,13H2,1H3,(H,21,23)/b20-12+ |
InChI Key |
WVNIXXVQFKJYRE-UDWIEESQSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B11116580.png)
![2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol](/img/structure/B11116586.png)
![2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide](/img/structure/B11116589.png)
![(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B11116608.png)


![N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11116624.png)
![methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11116626.png)

![N'-[(1E)-1H-indol-3-ylmethylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11116633.png)

![N-(2,3-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11116640.png)

![Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11116664.png)
